molecular formula C22H28BrNO4Si B8196498 (S)-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate

(S)-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate

Cat. No.: B8196498
M. Wt: 478.4 g/mol
InChI Key: XNKMSVHGURPRON-FQEVSTJZSA-N
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Description

(S)-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a chiral center, making it an enantiomerically pure substance, which is crucial for its specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromobenzaldehyde, benzylamine, and (S)-2-aminopropanoic acid.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea, often in the presence of a catalyst like copper(I) iodide (CuI).

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Chiral Catalysts: Its chiral nature makes it useful in the development of chiral catalysts for asymmetric synthesis.

Biology

    Enzyme Inhibition Studies: Used in studies to understand enzyme inhibition mechanisms due to its specific structural features.

    Protein-Ligand Interactions: Helps in studying interactions between proteins and small molecules.

Medicine

    Drug Development: Potential precursor in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Diagnostic Agents: May be used in the development of diagnostic agents due to its unique structural properties.

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in these interactions, often leading to enantioselective binding. The bromophenyl group can participate in π-π interactions, while the trimethylsilyl group can enhance lipophilicity, aiding in membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    ®-Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate: The enantiomer of the compound, which may have different biological activities.

    Benzyl 3-(3-bromophenyl)-2-(((2-(trimethylsilyl)ethoxy)carbonyl)amino)propanoate: The racemic mixture, which lacks the enantioselectivity of the (S)-enantiomer.

Uniqueness

The (S)-enantiomer is unique due to its specific chiral configuration, which can lead to distinct biological activities and interactions compared to its ®-enantiomer or racemic mixture. This makes it particularly valuable in applications requiring high enantioselectivity, such as in drug development and asymmetric synthesis.

Properties

IUPAC Name

benzyl (2S)-3-(3-bromophenyl)-2-(2-trimethylsilylethoxycarbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28BrNO4Si/c1-29(2,3)13-12-27-22(26)24-20(15-18-10-7-11-19(23)14-18)21(25)28-16-17-8-5-4-6-9-17/h4-11,14,20H,12-13,15-16H2,1-3H3,(H,24,26)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKMSVHGURPRON-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOC(=O)NC(CC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Si](C)(C)CCOC(=O)N[C@@H](CC1=CC(=CC=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28BrNO4Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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